molecular formula C15H18ClN5S B4486827 N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

Cat. No.: B4486827
M. Wt: 335.9 g/mol
InChI Key: UGCGUCOUGCGZOW-UHFFFAOYSA-N
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Description

N-{[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a synthetic organic compound built on the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole core, a fused bicyclic system known for its significant pharmacological potential. This structure combines a 1,2,4-triazole ring, which contributes to hydrogen bonding and moderate dipole moments, with a 1,3,4-thiadiazole ring, a bioisostere of pyrimidine that enhances membrane permeability due to the presence of a sulfur atom . The specific substitution at the 6-position with a 4-chlorobenzyl group and at the 3-position with a tertiary amine chain is designed to explore and exploit specific interactions within biological targets. Key Research Applications & Value: This compound is of high interest in medicinal chemistry research for the development of novel therapeutic agents. Its core scaffold has demonstrated a wide spectrum of potent biological activities. Primarily, derivatives of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have shown exceptional promise as urease inhibitors . Urease is a key virulence factor in pathogens like Helicobacter pylori and Proteus mirabilis , and its inhibition is a strategic approach for treating infections and related complications. Related compounds have exhibited IC50 values in the sub-micromolar to low micromolar range, significantly outperforming standard controls like thiourea . The mechanism is often competitive, with the compound occupying the enzyme's active site . Furthermore, this chemical class possesses robust and broad-spectrum antimicrobial properties . Research indicates that such derivatives can be more potent than standard antibiotics (e.g., ampicillin, streptomycin) against various Gram-positive and Gram-negative bacteria . The presence of a chloro-substituted aryl ring, as in the 4-chlorobenzyl group of this specific molecule, is frequently associated with enhanced antifungal activity, with some analogs showing MIC values as low as 0.5 µg/mL against fungal strains . The incorporation of a tertiary amine side chain may further influence the compound's physicochemical properties and its ability to disrupt microbial biofilms . Research Use Statement: This product is provided strictly For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring safe handling and compliance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

N-[[6-[(4-chlorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl]-N-ethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5S/c1-3-20(4-2)10-13-17-18-15-21(13)19-14(22-15)9-11-5-7-12(16)8-6-11/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGCGUCOUGCGZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NN=C2N1N=C(S2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16ClN5S
  • Molecular Weight : 321.8 g/mol
  • CAS Number : 944776-13-0

These properties indicate a complex organic structure that contributes to its biological activity.

Biological Activity Overview

The compound belongs to a class of derivatives known as triazolo-thiadiazoles, which are recognized for their broad spectrum of biological activities. The following sections detail specific activities associated with this compound.

Anticancer Activity

Research indicates that triazolo-thiadiazole derivatives exhibit potent anticancer properties. A study highlighted the effectiveness of these compounds against various cancer cell lines and in vivo models. For instance, derivatives such as KA25 and KA39 were shown to inhibit the phosphorylation of Akt kinases, which play a crucial role in cancer cell survival and proliferation .

Case Study: In Vivo Efficacy

In a study involving HT-29 human colon tumor xenografts in SCID mice, the most active compounds demonstrated significant tumor reduction compared to controls. This suggests that this compound could be a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The 1,2,4-thiadiazole ring system is known for its antimicrobial properties. Studies have shown that derivatives of this compound exhibit significant activity against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with essential metabolic pathways .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound has also been linked to:

  • Anticonvulsant Activity : Some derivatives have shown promise in reducing seizure frequency in animal models.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory conditions through modulation of inflammatory pathways.
  • Antiviral Properties : Certain compounds within this class have demonstrated activity against viral infections by inhibiting viral replication mechanisms .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. For example:

  • Inhibition of Kinases : As noted earlier, compounds like KA39 inhibit Akt kinases, which are critical for cancer cell survival.
  • Disruption of Cell Membranes : Antimicrobial effects may arise from the ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits Akt phosphorylation; reduces tumor size in vivo ,
AntimicrobialEffective against various bacteria and fungi ,
AnticonvulsantReduces seizure activity in animal models
Anti-inflammatoryModulates inflammatory pathways
AntiviralInhibits viral replication mechanisms

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit promising anticancer properties. Specifically:

  • Mechanism : These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines.
  • Case Studies :
    • A study demonstrated that certain thiadiazole derivatives significantly inhibited the growth of lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15) cell lines with varying IC50 values.

Antimicrobial Properties

Thiadiazole derivatives are also noted for their antimicrobial and antifungal activities:

  • Application : They can be utilized in developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Neuroprotective Effects

Some studies suggest potential neuroprotective effects:

  • Properties : Compounds in this class may exhibit anticonvulsant properties and protect neuronal cells from damage.

Table 1: Summary of Biological Activities

CompoundCell Line TestedIC50 Value (µg/mL)Activity
Compound 21SK-MEL-24.27Anticancer
Compound 58HCT-11692.2Anticancer
Compound 24A549Not specifiedAntiproliferative

Table 2: Synthesis Overview

StepDescription
CyclizationFormation of triazolo-thiadiazole rings
SubstitutionFunctional group introduction via nucleophilic reactions

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives similar to N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine. Notable findings include:

  • A review highlighted the cytotoxic properties of various 1,2,4-thiadiazole derivatives as potential anticancer agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole family. Below is a comparative analysis with structurally related derivatives:

Compound Name Molecular Formula Key Substituents Notable Activities Unique Features
N-{[6-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine (Target) C₁₉H₂₀ClN₅S 4-Chlorobenzyl, ethyl-ethanamine Anticancer, antimicrobial Enhanced solubility due to ethyl-ethanamine; moderate CYP3A4 inhibition
4-[6-(4-Chlorophenyl)triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-N,N-dimethylaniline C₁₆H₁₆ClN₅S 4-Chlorophenyl, dimethylamino Antiproliferative (IC₅₀ = 8.2 µM) Dimethylamino group increases DNA intercalation efficiency
3-{[6-(4-Chlorobenzyl)triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-2(3H)-benzoxazolone (6c) C₁₈H₁₂ClN₅O₂S 4-Chlorobenzyl, benzoxazolone Antinociceptive (ED₅₀ = 25 mg/kg) Benzoxazolone enhances peripheral analgesic activity
6-(1-Adamantyl)-3-(4-fluorophenyl)triazolo[3,4-b][1,3,4]thiadiazole (5e) C₂₀H₂₀FN₅S Adamantyl, 4-fluorophenyl Antiproliferative (IC₅₀ = 4.5 µM) Adamantyl group improves blood-brain barrier penetration
3-(4-Chlorobenzyl)-6-[(E)-2-(thiophen-2-yl)ethenyl]triazolo[3,4-b][1,3,4]thiadiazole C₁₆H₁₁ClN₄S₂ 4-Chlorobenzyl, thiophen-ethenyl Antifungal (MIC = 12.5 µg/mL) Thiophene enhances π-π stacking in fungal enzyme pockets

Key Comparative Insights

Substituent-Driven Bioactivity Chlorobenzyl vs. Chlorophenyl: The target compound’s 4-chlorobenzyl group confers stronger hydrophobic interactions than the 4-chlorophenyl group in ’s analogue, leading to superior antimicrobial activity (MIC = 6.25 µg/mL vs. 12.5 µg/mL) . Ethyl-Ethanamine vs.

Pharmacological Profiles

  • Anticancer Activity : Adamantyl-substituted derivatives (e.g., 5e) exhibit higher antiproliferative potency (IC₅₀ = 4.5 µM) than the target compound (IC₅₀ = 15 µM), attributed to adamantyl’s bulkiness enhancing tubulin binding .
  • Enzyme Inhibition : The target compound inhibits CYP3A4 at 50% (10 µM), outperforming benzoxazolone derivatives (e.g., 6c), which show <20% inhibition at the same concentration .

Synthetic Accessibility The target compound is synthesized via cyclocondensation of 4-amino-5-(4-chlorobenzylthio)-1,2,4-triazole with ethyl bromoacetate, yielding 72% purity . In contrast, adamantyl derivatives require multistep functionalization, lowering yields to 55–60% .

Research Findings and Implications

  • Structural Optimization : Replacing the ethyl-ethanamine group with a morpholine ring (as in ’s analogue) increases aqueous solubility by 40% but reduces antimicrobial efficacy, suggesting a trade-off between pharmacokinetics and pharmacodynamics .
  • Biological Targets : Molecular docking reveals the target compound binds to EGFR kinase (ΔG = -9.2 kcal/mol), comparable to lapatinib (-10.1 kcal/mol), but with lower selectivity .
  • Contradictory Evidence: While highlights the antinociceptive superiority of benzoxazolone derivatives, reports higher anticancer activity for dimethylamino-substituted analogues, underscoring substituent-dependent activity .

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Source
CyclizationK₂CO₃, ethanol, reflux, 12h68–7395
Amine couplingEthylethanamine, DMF, 80°C, 24h55–6090

Basic: How is the compound characterized post-synthesis?

Methodological Answer:
Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent integration and electronic environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 470.544 for C₂₃H₂₆ClN₅OS) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–S = 1.68 Å) and dihedral angles to validate stereochemistry .

Critical Note : Discrepancies in NMR splitting patterns may indicate rotameric forms due to restricted rotation around the triazole-thiadiazole axis .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:
Standard protocols include:

  • Antimicrobial Activity : Agar dilution assays (MIC values) against S. aureus and E. coli .
  • Kinase Inhibition : Fluorescence polarization assays for GSK-3β or CDK2, with IC₅₀ calculations .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing EC₅₀ values to reference drugs like doxorubicin .

Q. Table 2: Representative Bioactivity Data

AssayTargetEC₅₀ (μM)Reference CompoundSource
MTTHeLa12.3 ± 1.2Doxorubicin (0.8 ± 0.1)
KinaseGSK-3β8.7 ± 0.9SB-216763 (2.1 ± 0.3)

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

  • Solvent Screening : Replace ethanol with DMSO for higher cyclization yields (e.g., 73% vs. 68%) but requires rigorous drying to avoid hydrolysis .
  • Microwave-Assisted Synthesis : Reduces reaction time (2h vs. 12h) and improves regioselectivity in triazole formation .
  • Catalyst Optimization : Use Pd/C (5% loading) for reductive amination steps, enhancing amine coupling efficiency to ~75% .

Data Contradiction : While microwave methods improve speed, they may reduce crystallinity, complicating purification .

Advanced: How can discrepancies in bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Standardization : Normalize cell lines (e.g., ATCC-certified HeLa) and incubation times (48h vs. 72h) to minimize variability .
  • Structural Confirmation : Re-validate compound identity via LC-MS post-bioassay to rule out degradation .
  • Meta-Analysis : Compare substituent effects (e.g., 4-Cl vs. 4-F benzyl groups reduce GSK-3β IC₅₀ by 30%) to identify SAR trends .

Case Study : A 4-methoxy analog showed 10-fold lower cytotoxicity than the 4-chloro derivative, highlighting halogen bonding’s role in target engagement .

Advanced: How does molecular docking inform target identification?

Methodological Answer:

  • Software Tools : AutoDock Vina or Schrödinger Suite predict binding modes to kinases (e.g., GSK-3β) via hydrogen bonding (triazole N–H…Arg141) and π-π stacking (chlorobenzyl…Phe67) .
  • Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values to prioritize targets .
  • Limitations : False positives arise if water-mediated interactions or protein flexibility are unaccounted for .

Advanced: What strategies are used to study structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Scanning : Synthesize analogs with varied aryl groups (e.g., 4-Cl, 4-F, 4-OCH₃) and measure bioactivity shifts .
  • Pharmacophore Mapping : Identify critical motifs (e.g., triazole-thiadiazole core enhances kinase inhibition by 5-fold vs. triazole-only analogs) .
  • QSAR Modeling : Use Hammett constants (σ) to correlate electronic effects with logP and bioavailability .

Q. Table 3: SAR Trends for Triazolo-Thiadiazole Derivatives

SubstituentlogPGSK-3β IC₅₀ (μM)Cytotoxicity (HeLa EC₅₀, μM)Source
4-Cl3.28.712.3
4-F2.911.518.6
4-OCH₃1.8>50>50

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine
Reactant of Route 2
N-{[6-(4-chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-ethylethanamine

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